molecular formula C23H20N2O2 B5990562 3-(4-ethoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone

3-(4-ethoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone

Cat. No.: B5990562
M. Wt: 356.4 g/mol
InChI Key: WNLCDZWBEPIHGX-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features an ethoxy group at the 4-position of one phenyl ring and a methyl group at the 4-position of another phenyl ring, attached to a quinazolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone typically involves the condensation of 4-ethoxyaniline and 4-methylbenzoyl chloride, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The cyclization step may require heating under reflux conditions in a suitable solvent like ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

    Substitution: The ethoxy and methyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced aromaticity or altered side chains.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone: Similar structure with a methoxy group instead of an ethoxy group.

    3-(4-ethoxyphenyl)-2-(4-chlorophenyl)-4(3H)-quinazolinone: Similar structure with a chlorophenyl group instead of a methylphenyl group.

    3-(4-ethoxyphenyl)-2-(4-nitrophenyl)-4(3H)-quinazolinone: Similar structure with a nitrophenyl group instead of a methylphenyl group.

Uniqueness

The uniqueness of 3-(4-ethoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methyl groups may confer distinct properties compared to other quinazolinone derivatives, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-(4-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-3-27-19-14-12-18(13-15-19)25-22(17-10-8-16(2)9-11-17)24-21-7-5-4-6-20(21)23(25)26/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLCDZWBEPIHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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